

# Synthesis of PF-06655075 via Solid-Phase Peptide Synthesis: Application Notes and Protocols

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## Compound of Interest

Compound Name: PF-06655075

Cat. No.: B12382340

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This document provides a detailed guide for the synthesis of **PF-06655075**, a potent and selective oxytocin receptor agonist, utilizing Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined herein cover the entire synthetic workflow, from resin preparation to final peptide purification and characterization.

## Introduction

**PF-06655075** is a synthetic analog of oxytocin with enhanced pharmacokinetic properties and receptor selectivity. Its structure incorporates a strategic substitution of Gly for Pro<sup>7</sup> and the addition of a palmitoyl-polyethylene glycol (PEG) moiety to the side chain of Lys<sup>8</sup>. These modifications contribute to its prolonged plasma half-life and high affinity for the oxytocin receptor, making it a valuable tool for studying the peripheral effects of oxytocin. The synthesis of this modified peptide is achieved through a systematic solid-phase approach, which is detailed in the following sections.

## Data Presentation

The following tables summarize the key materials and expected outcomes for the synthesis of **PF-06655075**.

Table 1: Protected Amino Acids and Reagents

Compound	Supplier	Grade
Rink Amide MBHA Resin	Various	100-200 mesh, ~0.5 mmol/g
Fmoc-Gly-OH	Various	Synthesis Grade
Fmoc-Leu-OH	Various	Synthesis Grade
Fmoc-Lys(Dde)-OH	Various	Synthesis Grade
Fmoc-Asn(Trt)-OH	Various	Synthesis Grade
Fmoc-Gln(Trt)-OH	Various	Synthesis Grade
Fmoc-Ile-OH	Various	Synthesis Grade
Fmoc-Tyr(tBu)-OH	Various	Synthesis Grade
Fmoc-Cys(Trt)-OH	Various	Synthesis Grade
Fmoc-NH-PEG8-COOH	Various	Synthesis Grade
Palmitic Acid	Various	≥99%
HBTU	Various	≥99%
HOBt	Various	≥99%
DIPEA	Various	≥99%
Piperidine	Various	≥99%
Hydrazine monohydrate	Various	≥99%
Trifluoroacetic acid (TFA)	Various	Reagent Grade
Triisopropylsilane (TIS)	Various	≥98%
1,2-Ethanediol (EDT)	Various	≥99%
Iodine	Various	≥99.8%

Table 2: Expected Yield and Purity

Stage	Parameter	Expected Value
Crude Peptide	Yield	60-75%
Crude Peptide	Purity (by HPLC)	50-70%
Purified Peptide	Final Yield	15-25%
Purified Peptide	Final Purity (by HPLC)	>98%

## Experimental Protocols

The synthesis of **PF-06655075** is performed on a solid support using the Fmoc/tBu strategy. The workflow involves sequential amino acid coupling, selective deprotection of the lysine side chain for modification, cleavage from the resin, and solution-phase disulfide bond formation.

### Solid-Phase Peptide Synthesis (SPPS)

The linear peptide backbone is assembled on a Rink Amide resin to generate a C-terminal amide upon cleavage.

Protocol:

- Resin Swelling: Swell Rink Amide MBHA resin (1 g, 0.5 mmol) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 mL, 10 min each). Wash the resin with DMF (5 x 10 mL).
- Amino Acid Coupling:
  - Pre-activate the first amino acid, Fmoc-Gly-OH (4 eq, 2 mmol), with HBTU (3.9 eq, 1.95 mmol) and DIPEA (8 eq, 4 mmol) in DMF for 5 minutes.
  - Add the activated amino acid solution to the resin and shake for 2 hours.
  - Monitor the coupling reaction using a Kaiser test.
  - Wash the resin with DMF (5 x 10 mL).

- Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence: Leu, Lys(Dde), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), and Cys(Trt). Use 4 equivalents of each protected amino acid and coupling reagents.

## On-Resin Lysine Side-Chain Modification

Following the assembly of the linear peptide, the Dde protecting group on the lysine side chain is selectively removed to allow for the attachment of the PEG-palmitoyl moiety.

Protocol:

- Dde Deprotection: Treat the peptide-resin with 2% hydrazine monohydrate in DMF (3 x 10 mL, 5 min each).<sup>[1][2]</sup>
- Wash the resin thoroughly with DMF (5 x 10 mL).
- PEGylation:
  - Couple Fmoc-NH-PEG8-COOH (3 eq, 1.5 mmol) to the deprotected lysine side chain using HBTU (2.9 eq, 1.45 mmol) and DIPEA (6 eq, 3 mmol) in DMF for 4 hours.
  - Wash the resin with DMF (5 x 10 mL).
  - Remove the Fmoc group from the PEG spacer with 20% piperidine in DMF (2 x 10 mL, 10 min each).
  - Wash the resin with DMF (5 x 10 mL).
- Palmitoylation:
  - Couple palmitic acid (5 eq, 2.5 mmol) to the free amine of the PEG spacer using HBTU (4.9 eq, 2.45 mmol) and DIPEA (10 eq, 5 mmol) in DMF overnight.
  - Wash the resin with DMF (5 x 10 mL) and then with dichloromethane (DCM) (5 x 10 mL).
  - Dry the resin under vacuum.

## Cleavage and Deprotection

The modified peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

Protocol:

- **Cleavage Cocktail Preparation:** Prepare a cleavage cocktail of TFA/TIS/H<sub>2</sub>O/EDT (92.5:2.5:2.5:2.5 v/v/v/v).<sup>[3]</sup> Use approximately 10 mL of cocktail per gram of resin.
- **Cleavage Reaction:** Add the cleavage cocktail to the dried peptide-resin and shake at room temperature for 2-3 hours.
- **Peptide Precipitation:** Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
- **Peptide Collection:** Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (3x).
- **Drying:** Dry the crude peptide pellet under vacuum.

## Disulfide Bond Formation

The intramolecular disulfide bridge between the two cysteine residues is formed in solution.

Protocol:

- **Dissolution:** Dissolve the crude linear peptide in 50% aqueous acetonitrile containing 0.1% TFA to a concentration of approximately 0.5 mg/mL.
- **Oxidation:** While stirring, add a 0.1 M solution of iodine in methanol dropwise until a persistent yellow color is observed.<sup>[4]</sup>
- **Reaction Monitoring:** Monitor the reaction by RP-HPLC until the linear peptide is fully converted to the cyclized product (typically 1-2 hours).
- **Quenching:** Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color disappears.

## Purification and Analysis

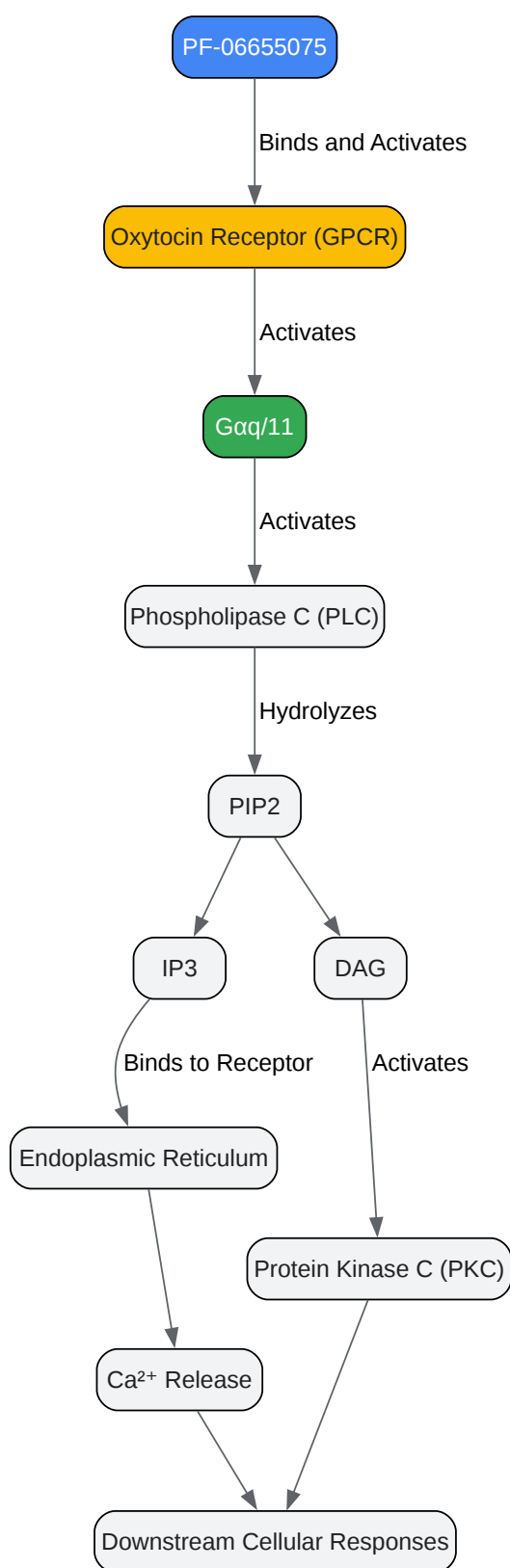
The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

- Purification:
  - Column: Preparative C18 column (e.g., 10  $\mu$ m, 250 x 21.2 mm).
  - Mobile Phase A: 0.1% TFA in water.
  - Mobile Phase B: 0.1% TFA in acetonitrile.
  - Gradient: A linear gradient tailored to the hydrophobicity of **PF-06655075** (e.g., 30-60% B over 30 minutes).
  - Detection: 220 nm.
- Fraction Analysis: Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
- Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical RP-HPLC.

## Diagrams

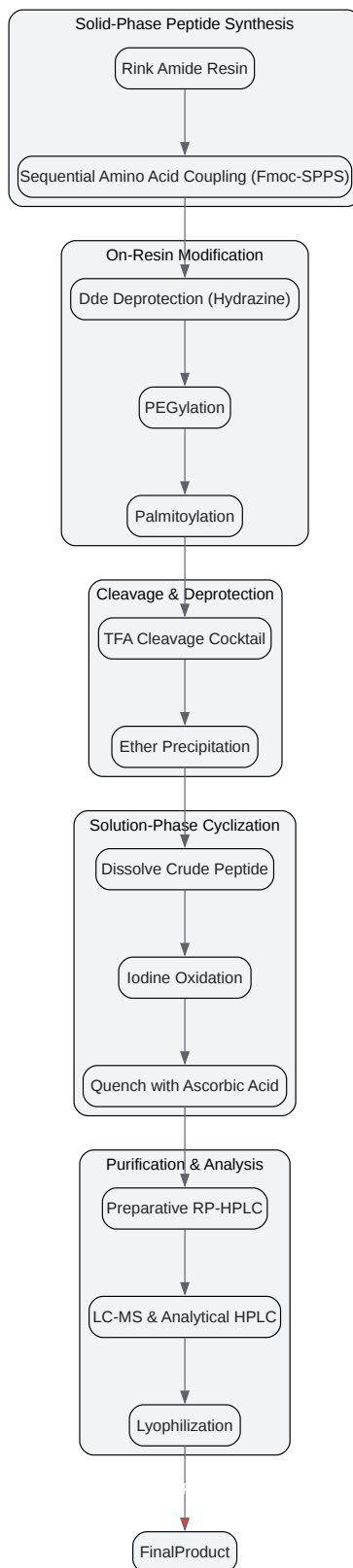
### Signaling Pathway



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Caption: Oxytocin Receptor Signaling Pathway

## Experimental Workflow



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Caption: Synthesis Workflow for **PF-06655075**

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